molecular formula C19H22FN3O B1665921 Azaperone CAS No. 1649-18-9

Azaperone

Cat. No.: B1665921
CAS No.: 1649-18-9
M. Wt: 327.4 g/mol
InChI Key: XTKDAFGWCDAMPY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug, primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . These targets play a crucial role in its sedative and antiemetic effects .

Mode of Action

This compound interacts with its primary targets by blocking dopamine receptors in the brain . This interaction results in a decrease in dopamine-mediated effects, contributing to its neuroleptic properties . The antihistaminic and anticholinergic properties of this compound further enhance its sedative and antiemetic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to dopamine signaling. By acting as a dopamine antagonist, this compound can reduce dopamine-mediated responses in these pathways . The downstream effects of this action include reduced motor activity, cataleptic effects, and decreased stress- or trauma-related mortality .

Pharmacokinetics

This compound’s pharmacokinetic properties include hepatic metabolism and an elimination half-life of approximately 4 hours . These properties impact the bioavailability of this compound, influencing its effectiveness as a tranquilizer .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of dopamine-mediated responses. This can lead to effects such as reduced aggression and stress in animals . In humans, high doses of this compound can cause respiratory depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound’s effectiveness as a tranquilizer can be influenced by factors such as the animal’s health status and the specific conditions of the environment . Additionally, seasonal variations can alter the reproductive effects of this compound .

Biochemical Analysis

Biochemical Properties

Azaperone acts primarily as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties, similar to drugs such as haloperidol . These interactions with enzymes and proteins play a crucial role in its function as a tranquilizer.

Cellular Effects

This compound has a number of effects on the central nervous system. It can antagonize apomorphine and amphetamine-induced behavioural effects, mediated by brain catecholamines (especially dopamine) . Therefore, it is thought to act by blocking dopamine receptors in the brain .

Molecular Mechanism

This compound’s mechanism of action is primarily through dopamine antagonism . It binds to dopamine receptors in the brain, blocking their activity. This results in its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a number of related neuroleptic properties, including reduced motor activity, cataleptic effects, decreased stress- or trauma-related mortality, blocking of apomorphine emesis, prevention of fatal effects of the catecholamines .

Dosage Effects in Animal Models

This compound is administered strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg this compound/kg body weight, depending on the indication . At doses greater than recommended, these same reactions may occur in a more profound manner and will be of longer duration .

Metabolic Pathways

The liver is the main site for metabolism of this compound . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite azaperol, which can be re-oxidized to this compound in vivo), hydroxylation of the pyridine (resulting in 5-OH this compound and 5-OH azaperol), oxidative N-dealkylation and oxidative N-dearylation .

Preparation Methods

Azaperone is synthesized through a multi-step process. The synthesis begins with the alkylation of 2-chloropyridine with piperazine to form 1-(pyridin-2-yl)piperazine. This intermediate is then reacted with 4-chloro-4’-fluorobutyrophenone to complete the synthesis of this compound . Industrial production methods often involve the use of phase-transfer catalysts to improve efficiency and yield .

Chemical Reactions Analysis

Azaperone undergoes various chemical reactions, including oxidation and alkylation. The electrochemical oxidation behavior of this compound has been studied using cyclic and differential pulse voltammetry techniques. The oxidation process is irreversible, with a peak potential of 0.78 V in a phosphate buffer solution (pH=7.0) vs. Ag/AgCl electrode . Common reagents used in these reactions include thionyl chloride for converting alcohol groups into chloride leaving groups and AlCl3 for Friedel-Crafts reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDAFGWCDAMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045361
Record name Azaperone
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1649-18-9
Record name Azaperone
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Record name Azaperone [USAN:USP:INN:BAN]
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Record name Azaperone
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Record name Azaperone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for azaperone?

A1: this compound exerts its effects by antagonizing dopamine receptors in the central nervous system. [, , , , , ] This blockade of dopamine signaling leads to its sedative and neuroleptic properties. [, , , , , ]

Q2: Are there any notable differences in the cardiovascular effects of this compound compared to other sedatives?

A2: Yes, research suggests that this compound, unlike xylazine, does not induce the typical biphasic effect on arterial pressure (an initial increase followed by a decrease). [] Additionally, this compound has been shown to mitigate the hypertension associated with etorphine immobilization in rhinoceroses, although tachycardia may persist. []

Q3: Can this compound be used effectively for immobilizing large animals?

A3: While this compound alone may not be sufficient for complete immobilization of large animals, studies demonstrate its efficacy when combined with other agents. For instance, a combination of this compound and xylazine successfully immobilized captive wapiti for routine procedures. [] Similarly, this compound in conjunction with fentanyl has been used to immobilize various gazelle species. []

Q4: What are the potential benefits of using this compound in combination with opioids for immobilization?

A4: Studies have indicated that incorporating this compound into opioid-based immobilization protocols may offer advantages. In elephants, the addition of this compound to etorphine or carfentanil significantly reduced arterial blood pressure compared to using etorphine alone. [] This suggests a potential role for this compound in mitigating opioid-induced hypertension. []

Q5: Are there any species-specific differences in the efficacy or effects of this compound?

A5: Research suggests that responses to this compound can vary across species. For instance, while this compound effectively reduced aggressive behavior in pigs, its anti-aggressive properties were diminished when administered alongside androstenone. [] In Southern chamois, both haloperidol and this compound exhibited limited efficacy in reducing stress responses, with this compound potentially even exacerbating muscle stress. []

Q6: What is the metabolic fate of this compound in pigs?

A6: this compound is partially metabolized to azaperol in pigs. [, ] Azaperol, the main metabolite, also possesses pharmacological activity. [, ] Interestingly, both this compound and azaperol do not exceed the Maximum Residue Limit (MRL) set by the European Union in edible tissues of pigs even after a short withdrawal period. []

Q7: Are there validated analytical methods for detecting this compound and its metabolites?

A7: Yes, several analytical techniques have been developed and validated for detecting and quantifying this compound and its metabolites. These methods often involve a combination of extraction techniques, like solid-phase extraction (SPE), followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS). [, , ] One study specifically developed a colloidal gold immunochromatographic strip assay, offering a rapid and convenient method for detecting this compound in pork and pork liver samples. []

Q8: Has this compound demonstrated any mutagenic potential in laboratory tests?

A8: Several studies have investigated the mutagenic potential of this compound using the Salmonella/microsome test (Ames test). [] Results from these studies showed no evidence of mutagenic activity, even at high concentrations and with metabolic activation. []

Q9: Does this compound have any known effects on blood parameters in horses?

A9: Research indicates that this compound can influence certain blood parameters in horses. One study observed a transient decrease in venous blood packed cell volume and hemoglobin concentration for at least 4 hours after this compound administration. [] This effect is likely attributed to the sequestration of erythrocytes in the spleen. []

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